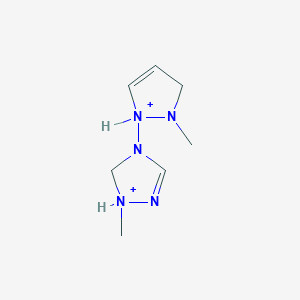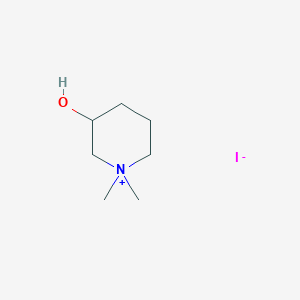
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide is a chemical compound with the molecular formula C7H16IN It is a piperidinium derivative, characterized by the presence of a hydroxyl group and a quaternary ammonium iodide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide typically involves the quaternization of 3-hydroxy-1,1-dimethylpiperidine with an iodinating agent. One common method involves the reaction of 3-hydroxy-1,1-dimethylpiperidine with methyl iodide under basic conditions to form the desired quaternary ammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperidinium compounds.
科学的研究の応用
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving ion channels and neurotransmitter receptors due to its quaternary ammonium structure.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets such as ion channels and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins, affecting their function. This can modulate the activity of ion channels, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,1-Dimethylpiperidin-1-ium-4-one iodide: Similar in structure but with a ketone group instead of a hydroxyl group.
1-Butyl-1-methylpyrrolidinium iodide: Another quaternary ammonium iodide with a different ring structure.
Uniqueness
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide is unique due to its specific combination of a hydroxyl group and a quaternary ammonium iodide. This combination imparts distinct chemical properties and potential biological activities, making it valuable for various research applications.
特性
CAS番号 |
91147-48-7 |
|---|---|
分子式 |
C7H16INO |
分子量 |
257.11 g/mol |
IUPAC名 |
1,1-dimethylpiperidin-1-ium-3-ol;iodide |
InChI |
InChI=1S/C7H16NO.HI/c1-8(2)5-3-4-7(9)6-8;/h7,9H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
KUYSVVZEKHMKPS-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCCC(C1)O)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
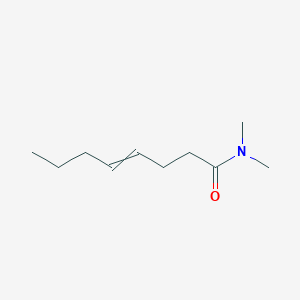
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
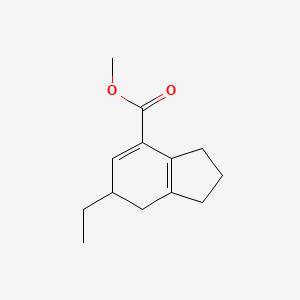
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)

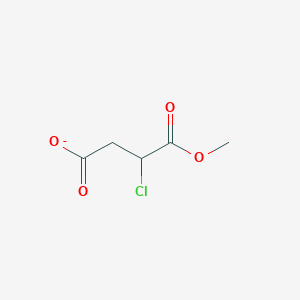

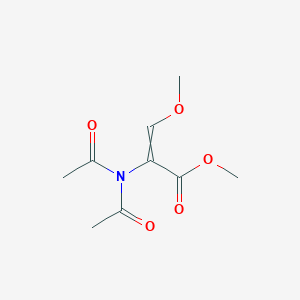
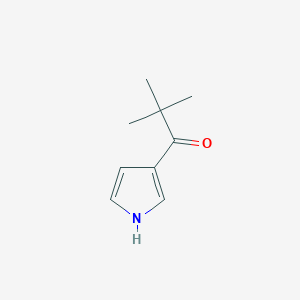
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
